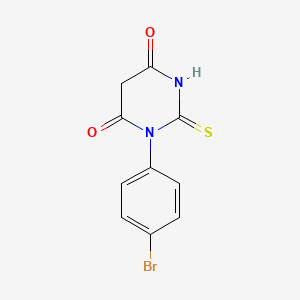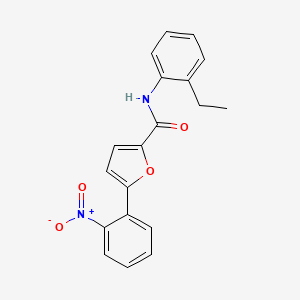
N-(2-ethylphenyl)-5-(2-nitrophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-5-(2-nitrophenyl)-2-furamide, commonly known as EFNA, is a novel compound that has gained significant attention in the field of scientific research. EFNA is a furan derivative that has been synthesized through a unique method and has shown promising results in various studies.
Mécanisme D'action
EFNA exerts its effects through the inhibition of various enzymes and proteins that play a role in disease pathogenesis. EFNA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. EFNA has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
EFNA has been shown to have various biochemical and physiological effects. EFNA has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins. EFNA has also been shown to have antioxidant effects and can protect cells from oxidative stress. Additionally, EFNA has been shown to have anti-cancer effects by inhibiting the growth and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
EFNA has several advantages for lab experiments, including its high purity and stability. EFNA is also relatively easy to synthesize, making it a cost-effective compound for research. However, EFNA has some limitations, including its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for EFNA research, including exploring its potential as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to understand the mechanism of action of EFNA and to identify potential targets for its therapeutic use. EFNA can also be modified to improve its solubility and bioavailability, which could enhance its efficacy as a therapeutic agent.
Conclusion:
EFNA is a novel compound that has shown promising results in various scientific research areas, including cancer research and neurobiology. EFNA has anti-inflammatory, antioxidant, and anti-cancer effects and can inhibit the activity of various enzymes and proteins involved in disease pathogenesis. EFNA has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its low solubility in water. Further research is needed to explore the potential therapeutic use of EFNA and to identify potential targets for its therapeutic use.
Méthodes De Synthèse
EFNA is synthesized through a multistep process that involves the reaction of 2-nitrobenzaldehyde and 2-ethylphenylamine to form 2-nitro-N-(2-ethylphenyl)acetamide. This intermediate is then cyclized to form the final product, EFNA. The synthesis of EFNA is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
EFNA has shown potential in various scientific research areas, including cancer research, neurobiology, and drug discovery. Studies have shown that EFNA has anti-cancer properties and can inhibit the growth of cancer cells. EFNA has also been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress. Additionally, EFNA has been identified as a potential drug candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-13-7-3-5-9-15(13)20-19(22)18-12-11-17(25-18)14-8-4-6-10-16(14)21(23)24/h3-12H,2H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYFJCBVAGOJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

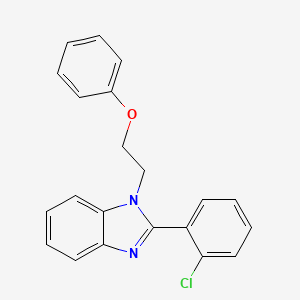
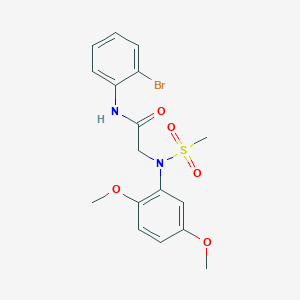

![2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5798998.png)

![ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5799009.png)





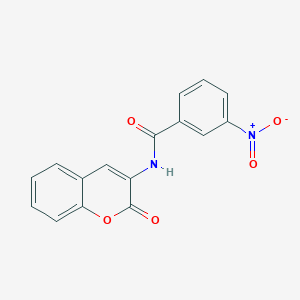
![methyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5799039.png)
